molecular formula C23H30O3 B14992147 3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B14992147
M. Wt: 354.5 g/mol
InChI Key: VLJKQLBJMICEBW-UHFFFAOYSA-N
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Description

3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a coumarin derivative, followed by alkylation and cyclization reactions .

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the molecule is more reactive.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to the formation of alcohols or alkanes .

Scientific Research Applications

3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or interact with cellular receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of tert-butyl and hexyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

3-tert-butyl-8-hexyl-4,9-dimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C23H30O3/c1-7-8-9-10-11-16-15(3)20-18(26-22(16)24)12-14(2)19-17(23(4,5)6)13-25-21(19)20/h12-13H,7-11H2,1-6H3

InChI Key

VLJKQLBJMICEBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C3=C2OC=C3C(C)(C)C)C)OC1=O)C

Origin of Product

United States

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